molecular formula C21H19N3O5 B3639475 2-(5-Carbamoyl-2-piperidin-1-ylphenyl)-1,3-dioxoisoindole-5-carboxylic acid

2-(5-Carbamoyl-2-piperidin-1-ylphenyl)-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B3639475
M. Wt: 393.4 g/mol
InChI Key: KVRHEIKYBQPNPO-UHFFFAOYSA-N
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Description

2-(5-Carbamoyl-2-piperidin-1-ylphenyl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a carbamoyl group, and a dioxoisoindole moiety. These structural features contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Carbamoyl-2-piperidin-1-ylphenyl)-1,3-dioxoisoindole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or a carbamoyl chloride.

    Formation of the Dioxoisoindole Moiety: This step involves the cyclization of a phthalic anhydride derivative with an amine or an amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Carbamoyl-2-piperidin-1-ylphenyl)-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-Carbamoyl-2-piperidin-1-ylphenyl)-1,3-dioxoisoindole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Carbamoyl-2-piperidin-1-ylphenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Carbamoyl-2-piperidin-1-ylphenyl)-1,3-dioxoisoindole-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    2-(5-Carbamoyl-2-piperidin-1-ylphenyl)-1,3-dioxoisoindole-6-carboxylic acid: Another positional isomer with the carboxylic acid group at a different location.

Uniqueness

The unique combination of the piperidine ring, carbamoyl group, and dioxoisoindole moiety in 2-(5-Carbamoyl-2-piperidin-1-ylphenyl)-1,3-dioxoisoindole-5-carboxylic acid contributes to its distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from its positional isomers and other similar compounds.

Properties

IUPAC Name

2-(5-carbamoyl-2-piperidin-1-ylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c22-18(25)12-5-7-16(23-8-2-1-3-9-23)17(11-12)24-19(26)14-6-4-13(21(28)29)10-15(14)20(24)27/h4-7,10-11H,1-3,8-9H2,(H2,22,25)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRHEIKYBQPNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Carbamoyl-2-piperidin-1-ylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
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2-(5-Carbamoyl-2-piperidin-1-ylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
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2-(5-Carbamoyl-2-piperidin-1-ylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
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2-(5-Carbamoyl-2-piperidin-1-ylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
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2-(5-Carbamoyl-2-piperidin-1-ylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
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2-(5-Carbamoyl-2-piperidin-1-ylphenyl)-1,3-dioxoisoindole-5-carboxylic acid

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